Dual Enzyme Inhibition IC50 Values: Ladostigil vs. Mono-Target Comparators
Ladostigil exhibits dual inhibitory activity against both MAO-B (IC50 = 37.1 μM) and AChE (IC50 = 31.8 μM) in vitro . In contrast, the comparator rasagiline is a selective MAO-B inhibitor (IC50 ≈ 0.2 μM for MAO-B) with no ChE inhibitory activity [1], while rivastigmine is a ChE inhibitor (IC50 ≈ 4 μM for AChE) lacking MAO-B inhibition [2]. This dual activity in a single molecule is the defining differentiation—neither rasagiline nor rivastigmine alone provides both target engagements.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC50 = 37.1 μM; AChE IC50 = 31.8 μM |
| Comparator Or Baseline | Rasagiline: MAO-B IC50 ≈ 0.2 μM, no AChE inhibition; Rivastigmine: AChE IC50 ≈ 4 μM, no MAO-B inhibition |
| Quantified Difference | Ladostigil possesses both activities; comparators possess only one activity each |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Procurement of ladostigil enables a single-compound approach to dual-target pharmacology, eliminating the need for combination drug studies that introduce confounding variables in experimental design.
- [1] Youdim MB, Gross A, Finberg JP. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. doi:10.1038/sj.bjp.0703827 View Source
- [2] Polinsky RJ. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Clin Ther. 1998;20(4):634-647. doi:10.1016/S0149-2918(98)80127-6 View Source
